ethyl 1-ethyl-5-hydroxy-1H-pyrazole-4-carboxylate
Overview
Description
“Ethyl 1-ethyl-5-hydroxy-1H-pyrazole-4-carboxylate” is a chemical compound . It is a powder in its physical form . The IUPAC name for this compound is “ethyl 1-ethyl-5-hydroxy-1H-pyrazole-4-carboxylate” and its Inchi Code is "1S/C8H12N2O3/c1-3-10-7 (11)6 (5-9-10)8 (12)13-4-2/h5,11H,3-4H2,1-2H3" .
Physical And Chemical Properties Analysis
“Ethyl 1-ethyl-5-hydroxy-1H-pyrazole-4-carboxylate” is a powder in its physical form .
Scientific Research Applications
Antioxidant Activity Analysis
The study of antioxidants is significant across various fields, including food engineering, medicine, and pharmacy. Pyrazole derivatives, including those related to "ethyl 1-ethyl-5-hydroxy-1H-pyrazole-4-carboxylate," may contribute to this research area by serving as compounds of interest in antioxidant capacity assessments. Analytical methods such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests are critical for determining the antioxidant activity of compounds, which could include pyrazole derivatives (Munteanu & Apetrei, 2021).
Synthetic Applications in Organic Chemistry
Pyrazole derivatives are pivotal in synthesizing a variety of biologically active compounds. Their synthetic versatility is highlighted by methods such as multi-component reactions, which facilitate the construction of complex molecules. This synthetic utility is exemplified in the preparation of isoxazolone derivatives, indicating the potential applications of "ethyl 1-ethyl-5-hydroxy-1H-pyrazole-4-carboxylate" in generating novel heterocycles with significant biological and medicinal properties (Laroum et al., 2019).
Environmental Impact and Recycling Studies
In environmental studies, the chemical recycling of polymers like poly(ethylene terephthalate) (PET) involves the use of various chemical agents, potentially including pyrazole derivatives, to recover monomers for repolymerization. This area of research highlights the importance of chemical recycling techniques and the role of innovative compounds in enhancing the sustainability of materials (Karayannidis & Achilias, 2007).
Biomedical and Therapeutic Applications
Pyrazole derivatives have been extensively studied for their diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The significance of pyrazole carboxylic acid derivatives in medicinal chemistry underscores the potential of "ethyl 1-ethyl-5-hydroxy-1H-pyrazole-4-carboxylate" in contributing to the development of new therapeutic agents (Cetin, 2020).
Safety And Hazards
The safety information for “ethyl 1-ethyl-5-hydroxy-1H-pyrazole-4-carboxylate” indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
ethyl 2-ethyl-3-oxo-1H-pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-3-10-7(11)6(5-9-10)8(12)13-4-2/h5,9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBKCBYUKMCFQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CN1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-ethyl-5-hydroxy-1H-pyrazole-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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